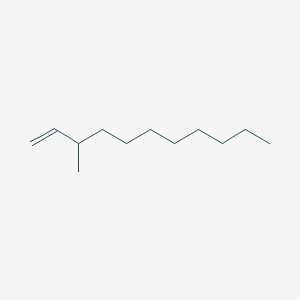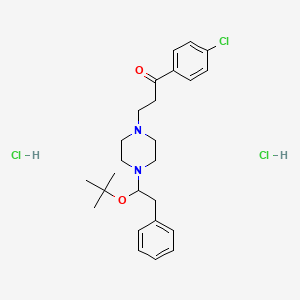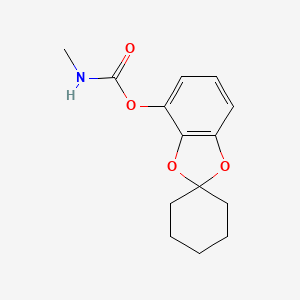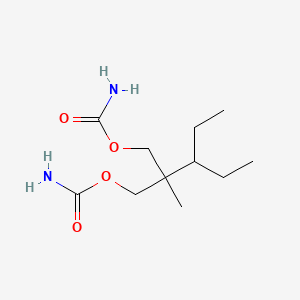
2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C10H20N2O4 It belongs to the class of carbamates, which are esters of carbamic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate typically involves the reaction of 2-(1-ethylpropyl)-2-methyl-1,3-propanediol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere . This method allows for high purity products through simple filtration.
化学反応の分析
Types of Reactions
2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is crucial in its potential use as a pharmaceutical agent .
類似化合物との比較
Similar Compounds
Ethyl carbamate: An ester of carbamic acid, used in various industrial applications.
Methyl carbamate: Another ester of carbamic acid, commonly used in the synthesis of pesticides and pharmaceuticals.
Uniqueness
2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its branched alkyl groups contribute to its unique physical and chemical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
22131-24-4 |
|---|---|
分子式 |
C11H22N2O4 |
分子量 |
246.30 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-3-ethyl-2-methylpentyl] carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-4-8(5-2)11(3,6-16-9(12)14)7-17-10(13)15/h8H,4-7H2,1-3H3,(H2,12,14)(H2,13,15) |
InChIキー |
PMEBEBFMHFRYOR-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(C)(COC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


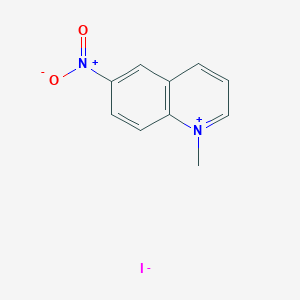
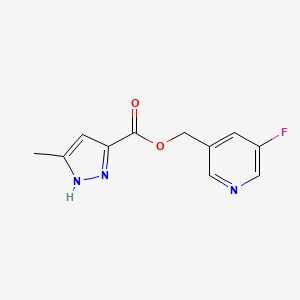
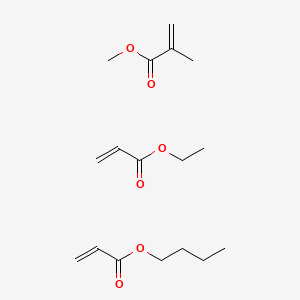
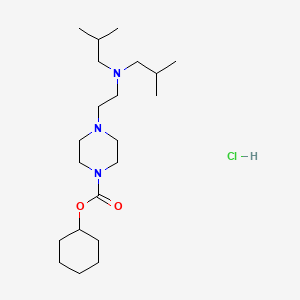
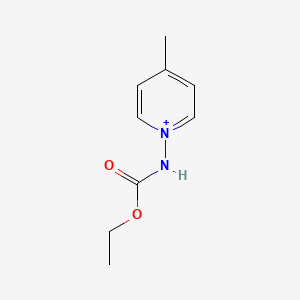
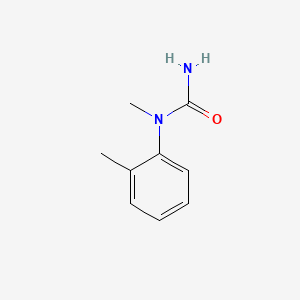
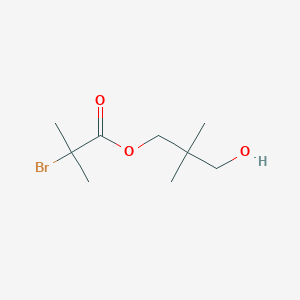
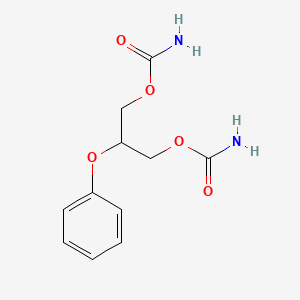
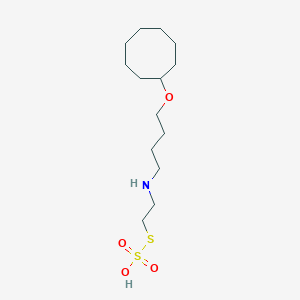
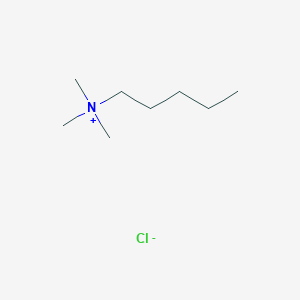
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)
